molecular formula C9H13BO3 B1444582 3-Ethyl-4-methoxyphenylboronic acid CAS No. 947547-41-3

3-Ethyl-4-methoxyphenylboronic acid

Cat. No.: B1444582
CAS No.: 947547-41-3
M. Wt: 180.01 g/mol
InChI Key: OMAZGRPOBAPVHB-UHFFFAOYSA-N
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Description

3-Ethyl-4-methoxyphenylboronic acid is a compound with the molecular weight of 180.01 . It is a solid at room temperature and is typically stored at temperatures between 2-8°C .


Molecular Structure Analysis

The molecular formula of this compound is C9H13BO3 . The InChI key, which is a unique identifier for the compound, is OMAZGRPOBAPVHB-UHFFFAOYSA-N .


Chemical Reactions Analysis

Boronic acids, including this compound, are often used in Suzuki-Miyaura cross-coupling reactions . These reactions are widely applied in the formation of carbon-carbon bonds .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 180.01 .

Scientific Research Applications

Supramolecular Assemblies

3-Ethyl-4-methoxyphenylboronic acid is utilized in the design and synthesis of supramolecular assemblies. Research has demonstrated that phenylboronic and 4-methoxyphenylboronic acids form assemblies with 4,4′-bipyridine and other compounds due to O–H⋯N hydrogen bonds, showcasing their potential in crystal engineering and molecular design (Pedireddi & Seethalekshmi, 2004).

Analytical Chemistry Applications

In analytical chemistry, derivatives of this compound are used in mass fragmentography for the selective ion-monitoring during combined gas chromatography/mass spectrometry, highlighting their role in sensitive analytical methods (Biondi & Cagnasso, 1976).

Crystal Structure Studies

Studies on the crystal structure of boronic acids, including those with ortho-alkoxy substituents like this compound, have been conducted. These studies are aimed at designing novel boronic acids with monomeric structures, contributing to the field of crystal engineering (Cyrański et al., 2012).

Fluorescence Studies

The compound has also been studied for its fluorescence quenching properties. For example, research on 5-chloro-2-methoxyphenylboronic acid and 4-fluoro-2-methoxyphenyl boronic acid investigates their fluorescence quenching mechanisms, which is relevant in the field of photochemistry and material sciences (Geethanjali, Nagaraja, & Melavanki, 2015).

Nanotechnology Applications

In the realm of nanotechnology, derivatives of this compound are employed. For instance, (S)-BINOL, a derivative, is immobilized onto multiwalled carbon nanotubes, demonstrating applications in the synthesis of hybrid nanomaterials (Monteiro et al., 2015).

Polymer Science

In polymer science, phenylboronic acid-containing block copolymers demonstrate multiple micellization and dissociation transitions. These properties are of interest for biomedical applications due to their sugar- and pH-responsive characteristics (Jin et al., 2010).

Mechanism of Action

Target of Action

The primary target of 3-Ethyl-4-methoxyphenylboronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

This compound interacts with its target, the palladium catalyst, through a process known as transmetalation . In this process, the this compound, which is a formally nucleophilic organic group, is transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition process where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The biochemical pathway affected by this compound is the SM cross-coupling reaction pathway . This pathway involves the formation of carbon–carbon bonds, which is a crucial process in organic chemistry . The downstream effects of this pathway include the formation of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

It’s known that the compound is relatively stable and readily prepared . Its bioavailability would be influenced by these properties, as well as factors such as its solubility and the presence of transport proteins.

Result of Action

The molecular effect of the action of this compound is the formation of a new Pd–C bond through the SM cross-coupling reaction . This leads to the creation of chemically differentiated fragments . On a cellular level, the effects would depend on the specific context in which the compound is used.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the SM cross-coupling reaction conditions are exceptionally mild and functional group tolerant Additionally, the compound is generally environmentally benign

Safety and Hazards

This compound is considered hazardous and may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust, ensure adequate ventilation, and wear protective gloves, eye protection, and face protection when handling this compound .

Relevant Papers The papers retrieved discuss the use of boronic acids in Suzuki-Miyaura cross-coupling reactions and the protodeboronation of pinacol boronic esters . These papers provide valuable insights into the chemical reactions involving boronic acids, including 3-Ethyl-4-methoxyphenylboronic acid.

Biochemical Analysis

Biochemical Properties

3-Ethyl-4-methoxyphenylboronic acid plays a significant role in biochemical reactions, particularly in the field of organic synthesis. It is known to interact with various enzymes, proteins, and other biomolecules. One of the primary interactions is with enzymes involved in the Suzuki-Miyaura coupling reaction, a widely used method for forming carbon-carbon bonds in organic synthesis . This compound acts as a boron reagent, facilitating the transmetalation step in the reaction. Additionally, this compound can interact with proteins and other biomolecules through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to certain conditions, such as high temperatures or extreme pH levels, can lead to degradation and a decrease in its effectiveness. In in vitro and in vivo studies, the long-term effects of this compound on cellular function have been observed, including changes in cell viability and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can be used to study its biochemical properties and cellular effects. At high doses, this compound can exhibit toxic or adverse effects, including changes in liver and kidney function . Threshold effects have also been observed, where a certain dosage is required to achieve a significant biochemical or cellular effect. These dosage-dependent effects are crucial for determining the safe and effective use of this compound in research and potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. One of the primary pathways is its involvement in the Suzuki-Miyaura coupling reaction, where it acts as a boron reagent . Additionally, this compound can be metabolized by enzymes such as oxidases and hydrolases, leading to the formation of metabolites that can further participate in biochemical reactions. The effects of this compound on metabolic flux and metabolite levels have been studied to understand its role in cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for understanding its biochemical effects. This compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, this compound can interact with binding proteins that facilitate its distribution to various cellular compartments . The localization and accumulation of this compound within cells can influence its activity and effectiveness in biochemical reactions.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, this compound can be localized to the nucleus, where it can interact with transcription factors and other nuclear proteins to influence gene expression . Additionally, its localization to other organelles, such as the mitochondria or endoplasmic reticulum, can affect cellular metabolism and other biochemical processes.

Properties

IUPAC Name

(3-ethyl-4-methoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BO3/c1-3-7-6-8(10(11)12)4-5-9(7)13-2/h4-6,11-12H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMAZGRPOBAPVHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OC)CC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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